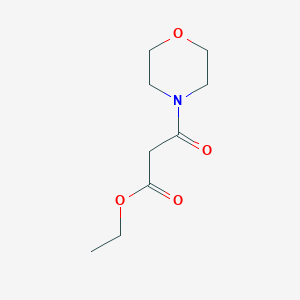

Ethyl 3-morpholino-3-oxopropanoate

描述

Ethyl 3-morpholino-3-oxopropanoate is a chemical compound with the molecular formula C9H15NO4 and a molecular weight of 201.22 g/mol . It is a solid at room temperature and is known for its applications in various fields of scientific research and industry.

准备方法

Ethyl 3-morpholino-3-oxopropanoate can be synthesized through several synthetic routes. One common method involves the reaction of ethyl 3-chloro-3-oxopropanoate with morpholine in the presence of a base such as triethylamine. The reaction is typically carried out in dichloromethane at temperatures ranging from 0°C to room temperature . The reaction mixture is then worked up by extraction and purification to yield the desired product.

化学反应分析

Key Reaction Steps:

-

Starting Materials: Ethyl 3-chloro-3-oxopropanoate and morpholine.

-

Reagents: Triethylamine as a base; dichloromethane as the solvent.

-

Conditions: Reaction at low temperatures (0 °C) to room temperature.

General Reaction Scheme:

Chemical Reactions Involving Ethyl 3-Morpholino-3-Oxopropanoate

This compound undergoes several types of chemical reactions, including:

Substitution Reactions:

This compound can participate in nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles. The reactivity is influenced by the electron-withdrawing nature of the carbonyl group adjacent to the morpholine .

Hydrolysis:

Hydrolysis can occur under acidic or basic conditions, leading to the formation of morpholine and ethyl 3-oxopropanoate:

Oxidation and Reduction:

The compound can also undergo oxidation or reduction reactions depending on the reagents used. For instance, it can be oxidized under appropriate conditions to yield different products, potentially involving transformation of the carbonyl group.

Table of Chemical Reactions:

| Reaction Type | Reactants/Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | This compound + Nucleophile | Substituted product |

| Hydrolysis | This compound + H₂O | Morpholine + Ethyl 3-oxopropanoate |

| Oxidation | This compound + Oxidizing Agent | Oxidized product |

| Reduction | This compound + Reducing Agent | Reduced product |

Biological Activities

Research indicates that this compound exhibits significant biological activities, making it a compound of interest in medicinal chemistry:

Antiviral Activity:

Studies have shown that this compound has potential antiviral effects, particularly against human norovirus RdRp activity, with some derivatives demonstrating over 50% inhibition at concentrations of .

Antiproliferative Effects:

In vitro studies involving HeLa cells have indicated that derivatives of this compound exhibit significant inhibition of DNA synthesis and clonal growth capacity, suggesting potential applications in cancer therapy .

Enzyme Inhibition:

The compound has been utilized as a substrate in biochemical assays to study enzyme mechanisms, highlighting its role in understanding enzymatic functions and interactions .

科学研究应用

Chemistry

- Building Block for Synthesis : It serves as a precursor in the synthesis of various heterocyclic compounds, enabling the development of new materials and pharmaceuticals.

Biology

- Enzyme Mechanisms : The compound is utilized in studying enzyme mechanisms and as a substrate in biochemical assays, which aids in understanding enzymatic functions and interactions.

Medicine

- Therapeutic Potential : Ethyl 3-morpholino-3-oxopropanoate is investigated for its potential therapeutic properties, particularly in developing antiviral agents and anticancer drugs. Notably, it has shown antiviral activity against human norovirus RdRp, with some derivatives achieving over 50% inhibition at concentrations of 100 µM .

Industry

- Specialty Chemicals Production : It is used as an intermediate in organic synthesis and the production of specialty chemicals, enhancing the efficacy of agrochemicals and pharmaceutical formulations.

This compound exhibits various biological activities:

- Antiviral Activity : Demonstrated potential in inhibiting viral replication.

- Antiproliferative Effects : Significant inhibition of DNA synthesis observed in studies involving HeLa cells and T2 bacteriophage .

Case Studies and Research Findings

- Inhibition Studies :

- Structure-Activity Relationship (SAR) :

- Pharmacokinetic Studies :

作用机制

The mechanism of action of ethyl 3-morpholino-3-oxopropanoate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby affecting their catalytic activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

相似化合物的比较

Ethyl 3-morpholino-3-oxopropanoate can be compared with other similar compounds such as:

Ethyl 3-chloro-3-oxopropanoate: A precursor in its synthesis.

Morpholine derivatives: Compounds containing the morpholine ring, which have various pharmacological and industrial applications.

Ethyl 3-oxopropanoate: A related compound without the morpholine group, used in different synthetic applications

This compound is unique due to the presence of both the morpholine ring and the ester functional group, which confer specific chemical properties and reactivity.

生物活性

Ethyl 3-morpholino-3-oxopropanoate (EMO) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive review of its biological activity, synthesis, mechanism of action, and relevant case studies.

Overview of this compound

- Molecular Formula : C₉H₁₅N₁O₄

- Molecular Weight : 201.22 g/mol

- Physical Properties : Solid at room temperature, melting point approximately 59.5 °C, boiling point around 346.2 °C .

Synthesis

EMO can be synthesized through several methods, commonly involving the reaction of ethyl 3-chloro-3-oxopropanoate with morpholine in the presence of a base such as triethylamine. The reaction typically occurs in dichloromethane at temperatures ranging from 0°C to room temperature .

The biological activity of EMO is primarily attributed to its ability to interact with specific molecular targets, acting as an inhibitor of certain enzymes by binding to their active sites. This interaction alters the catalytic activity of these enzymes, impacting various biochemical pathways .

Biological Activities

Research indicates that EMO exhibits a range of biological activities:

- Antiviral Activity : EMO has shown potential in inhibiting human norovirus RdRp activity in vitro, with certain derivatives demonstrating over 50% inhibition at concentrations of 100 µM .

- Antiproliferative Effects : In studies involving HeLa cells and T2 bacteriophage, EMO derivatives exhibited significant inhibition of DNA synthesis and clonal growth capacity . Notably, some derivatives displayed lower cytotoxicity while maintaining antiproliferative properties.

- Enzyme Inhibition : EMO has been employed as a substrate in biochemical assays to study enzyme mechanisms, highlighting its utility in understanding enzymatic functions .

Case Studies and Research Findings

- Inhibition Studies : A study demonstrated that certain derivatives of EMO significantly inhibited the infectivity of T2 bacteriophage and macromolecular synthesis in Ehrlich cells. The most active compound was identified as linear 2-amino-4H-naphtho[2,3-b]pyranones, which showed potent antiproliferative effects without significant cytotoxicity .

- Structure-Activity Relationship (SAR) : Research into the SAR of morpholino derivatives revealed that modifications to the morpholine ring could enhance biological activity while reducing toxicity. For instance, the incorporation of specific substituents on the phenyl ring improved microsomal stability and antibacterial activity .

- Pharmacokinetic Studies : Studies have highlighted discrepancies between in vitro microsomal turnover and in vivo clearance rates for various EMO derivatives. This suggests that further optimization is required to enhance bioavailability without compromising efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Ethyl 3-(methylamino)-3-oxopropanoate | Contains a methylamino group | Different biological activity profile |

| Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate | Contains a methoxyphenyl group | Enhanced lipophilicity |

| Ethyl malonate monoamide | Contains malonate structure | Different reactivity patterns |

EMO stands out among similar compounds due to its unique morpholine structure, which enhances solubility and biological activity compared to others .

属性

IUPAC Name |

ethyl 3-morpholin-4-yl-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-2-14-9(12)7-8(11)10-3-5-13-6-4-10/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZSROXUCXBXPBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)N1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。